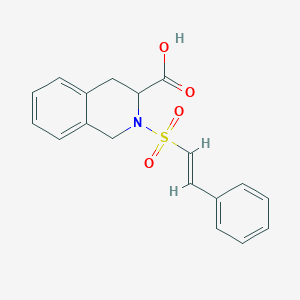

2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

The compound 2-(2-phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid belongs to the tetrahydroisoquinoline-3-carboxylic acid (Tic) family, a class of bicyclic non-proteinogenic amino acids. Its structure features a sulfonylated phenylethene group at position 2 of the tetrahydroisoquinoline scaffold and a carboxylic acid at position 2. This compound is synthesized via coupling reactions between Boc-protected Tic derivatives and amines using reagents like DCC/HOBt, followed by deprotection .

Properties

IUPAC Name |

2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCGREOYPXYTQL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 343.40 g/mol

- CAS Number : 1391560-95-4

Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including:

- Inhibition of Enzymes : Certain derivatives have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine synthesis. For instance, related compounds have demonstrated IC values in the low micromolar range, suggesting potential for modulating neurotransmitter levels .

- Antioxidant Properties : The sulfonyl group in this compound may contribute to its antioxidant capabilities, protecting cells from oxidative stress and reducing inflammation .

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Activity : Some derivatives have been evaluated for their potential anticancer properties. In vitro studies have shown that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although further research is needed to elucidate its effectiveness and mechanism .

Study 1: Neuroprotective Effects

In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neurons exposed to toxic agents. The results demonstrated that these compounds significantly reduced cell death and oxidative stress markers compared to untreated controls .

Study 2: Anticancer Potential

A recent study evaluated the anticancer activity of various tetrahydroisoquinoline derivatives against human cancer cell lines. The results indicated that certain compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways. Notably, one derivative showed an IC value of 12 µM against breast cancer cells, highlighting its potential as a lead compound for further development .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit promising anticancer properties. The sulfonyl group is particularly notable for enhancing the compound's interaction with biological targets involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroisoquinoline compounds showed significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth .

2. Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as Parkinson's disease and Alzheimer's disease.

Case Study:

In a neuropharmacological study, a related compound was shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity . This suggests that this compound may have similar effects.

Organic Synthesis Applications

1. Building Block in Synthesis

Due to its unique functional groups, this compound serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals.

Data Table: Synthetic Routes Using this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Sulfonamide derivatives |

| Electrophilic Addition | Acidic conditions | Functionalized isoquinolines |

| Reduction | Hydrogenation | Saturated derivatives |

Comparison with Similar Compounds

Structural and Functional Diversity in Tic Derivatives

The Tic scaffold is highly versatile, enabling modifications that confer diverse pharmacological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tic Derivatives

Key Differentiators

Stereochemistry: The (S)-enantiomer of KY-021 () and compound 14i () exhibit potent PPARγ agonism, while (R)-Tic derivatives () may display distinct biological profiles.

Biological Targets: PPARγ Agonists: KY-021 and 14i show nanomolar-to-submicromolar potency, reducing glucose and triglycerides in diabetic models . Opioid Receptor Antagonists: The user compound’s sulfonylated ethene group may enhance selectivity for kappa opioid receptors, analogous to related Tic-based antagonists .

Synthetic Utility :

- Tic derivatives like (3S)-2-(4-methoxybenzenesulfonyl)-Tic () serve as intermediates in drug discovery, highlighting the scaffold’s adaptability for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.